molecular formula C14H18ClN3O2S B4635245 N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4635245
M. Wt: 327.8 g/mol
InChI Key: AANCPXRLTYXUNM-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorinated ethyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common methods include the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium . The resulting intermediate is then subjected to further reactions to introduce the chlorinated ethyl group and the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-4-18-9-13(15)14(16-18)10-17(3)21(19,20)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCPXRLTYXUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

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